molecular formula C18H14ClN3O2 B5201317 N-(2-chlorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide

N-(2-chlorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B5201317
M. Wt: 339.8 g/mol
InChI Key: RUTLRPLIEHBRSU-ZHACJKMWSA-N
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Description

N-(2-chlorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chlorophenyl group, a phenylethenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenylethenyl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. Finally, the chlorophenyl group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvents and catalysts are carefully chosen to facilitate the reactions and improve the overall process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide has found applications in several scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide is unique due to its combination of a chlorophenyl group, a phenylethenyl group, and an oxadiazole ring This unique structure imparts specific chemical and biological properties that distinguish it from other compounds

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-14-8-4-5-9-15(14)20-17(23)12-16-21-18(24-22-16)11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTLRPLIEHBRSU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NO2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NO2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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